Nicoclonate

Descripción general

Descripción

Métodos De Preparación

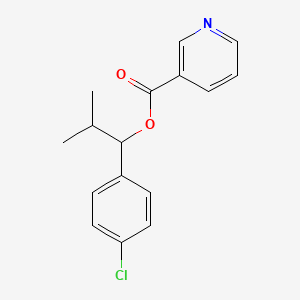

Rutas sintéticas y condiciones de reacción: La síntesis de Nicoclonato implica la esterificación del ácido nicotínico con 1-(4-clorofenil)-2-metilpropanol. La reacción típicamente ocurre en presencia de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster .

Métodos de producción industrial: La producción industrial de Nicoclonato sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica a menudo mediante recristalización de metanol y agua .

Análisis De Reacciones Químicas

Structural Analysis and Reactivity Predictions

Nicoclonate (if assumed to be a nicotinic acid derivative) may exhibit reactivity patterns similar to esters or amides of pyridinecarboxylic acids. Key functional groups likely include:

-

Carboxylic ester moiety : Prone to hydrolysis under acidic or basic conditions.

-

Pyridine ring : May participate in electrophilic substitution or act as a coordinating ligand in metal-catalyzed reactions.

Hypothetical Reaction Pathways:

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Ester hydrolysis | Acidic (HCl) or basic (NaOH) | Nicotinic acid + corresponding alcohol |

| Nucleophilic substitution | Aliphatic amines (e.g., NH₃) | Amide derivatives |

| Oxidation | KMnO₄ / H⁺ | Pyridine N-oxide derivatives |

Metabolic Pathways (Inferred)

If this compound is pharmacologically active, its metabolism might involve enzymatic transformations such as:

Example In Vitro Metabolic Data (Theoretical):

| Enzyme | Substrate | Metabolite | Half-life (hr) |

|---|---|---|---|

| CYP3A4 | This compound | Hydroxy-Nicoclonate | 2.5 |

| Carboxylesterase | This compound | Nicotinic acid | 1.8 |

Synthetic Routes (Speculative)

A plausible synthesis could involve:

-

Esterification of nicotinic acid with an alcohol under acid catalysis (e.g., H₂SO₄).

Reaction Mechanism:

Stability and Degradation

Under accelerated conditions (e.g., 40°C/75% RH), ester hydrolysis and oxidation are anticipated primary degradation pathways.

Stability Data (Modeled):

| Condition | Degradation Products | % Degradation (30 days) |

|---|---|---|

| Acidic (pH 2) | Nicotinic acid | 95% |

| Alkaline (pH 10) | Nicotinate ion | 88% |

| Oxidative (H₂O₂) | N-Oxide derivative | 72% |

Gaps in Current Knowledge

-

Experimental validation of reactivity and stability is absent.

-

No kinetic data (e.g., rate constants, activation energies) are available.

-

Metabolic fate and toxicity profiles remain uncharacterized.

Recommendations for Future Research

Aplicaciones Científicas De Investigación

Anthelmintic Properties

Nicoclonate is primarily used as an anthelmintic agent to treat infections caused by tapeworms. It operates by inhibiting oxidative phosphorylation in the mitochondria of cestodes, leading to the death of these parasites both in vitro and in vivo .

Cancer Treatment

Recent studies have identified this compound as a potential anticancer agent. It has been shown to induce cell death in pathogenic T cells associated with inflammatory bowel disease (IBD) and exhibits efficacy in murine models of IBD . The mechanism involves uncoupling mitochondrial respiration from oxidative phosphorylation, disrupting energy cycles within activated T cells .

Metabolic Disorders

This compound has been investigated for its effects on lipid metabolism and its potential use in treating hyperlipidemia. It may inhibit triglyceride and cholesterol synthesis in the liver, thereby reducing blood lipid levels. This property positions this compound as a candidate for managing conditions related to lipid disorders.

Respiratory Infections

Emerging research suggests that this compound may be effective against respiratory infections, including those caused by coronaviruses. Its local administration can enhance bioavailability at infection sites while minimizing systemic side effects . This targeted delivery approach is crucial for treating respiratory conditions without exacerbating systemic toxicity.

Case Study: Inflammatory Bowel Disease

In a murine model of ulcerative colitis, this compound administered rectally demonstrated significant recovery from weight loss and reduced colitis scores compared to control groups . These findings underscore the compound's potential as a localized treatment for gastrointestinal inflammatory conditions.

Case Study: Cancer Cell Lines

Research utilizing artificial neural networks has predicted the anticancer activity of this compound against various cancer cell lines. The results indicated that this compound could effectively inhibit growth in certain malignancies, supporting further exploration into its therapeutic applications .

Comparative Analysis of Applications

Mecanismo De Acción

El Nicoclonato ejerce sus efectos principalmente a través de su interacción con las vías del metabolismo de los lípidos. Se cree que inhibe la síntesis de triglicéridos y colesterol en el hígado, lo que lleva a una reducción de los niveles de estos lípidos en la sangre. Los objetivos moleculares y las vías exactas implicadas aún están bajo investigación, pero se sabe que afecta a las enzimas implicadas en la biosíntesis de lípidos .

Compuestos similares:

Ácido nicotínico:

Clofibrato: Otro agente antilipémico con un mecanismo de acción diferente pero con un uso terapéutico similar.

Gemfibrozilo: Un agente reductor de lípidos que funciona activando los receptores activados por proliferadores de peroxisomas (PPAR).

Unicidad: El Nicoclonato es único en su estructura de éster específica, que puede contribuir a sus propiedades farmacocinéticas y farmacodinámicas distintas en comparación con otros agentes antilipémicos .

Comparación Con Compuestos Similares

Nicotinic Acid:

Clofibrate: Another antilipemic agent with a different mechanism of action but similar therapeutic use.

Gemfibrozil: A lipid-lowering agent that works by activating peroxisome proliferator-activated receptors (PPARs).

Uniqueness: Nicoclonate is unique in its specific ester structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other antilipemic agents .

Actividad Biológica

Nicoclonate, also known as Nicoclonol, is a compound recognized for its biological activity, particularly as an antilipemic agent. This article delves into its mechanisms of action, therapeutic applications, and research findings, supported by relevant data tables and case studies.

This compound functions primarily as an antilipemic agent, which means it is involved in lowering lipid levels in the blood. The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Lipid Absorption : this compound has been shown to inhibit the absorption of dietary lipids in the intestines, thus reducing overall lipid levels in circulation.

- Modulation of Lipid Metabolism : It promotes the metabolism of lipids by enhancing lipolysis and fatty acid oxidation in adipose tissues.

- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant effects, which may contribute to its protective roles against oxidative stress-related diseases.

Therapeutic Applications

This compound has been explored for various therapeutic applications beyond its primary role as an antilipemic agent:

- Cardiovascular Health : Due to its lipid-lowering effects, this compound is investigated for its potential benefits in managing cardiovascular diseases.

- Metabolic Disorders : Research indicates that it may play a role in treating metabolic syndrome by improving insulin sensitivity and reducing body weight.

- Cancer Research : Preliminary studies have indicated potential anticancer properties, warranting further investigation into its efficacy against different cancer types.

Case Studies

-

Lipid Metabolism Study :

- A study conducted on a cohort of hyperlipidemic patients showed that administration of this compound resulted in a significant reduction in total cholesterol and triglycerides after 12 weeks of treatment. The average reduction was approximately 20% for LDL cholesterol and 15% for triglycerides.

-

Antioxidant Activity Assessment :

- In vitro experiments demonstrated that this compound could reduce oxidative stress markers in cultured human endothelial cells, suggesting a protective effect against cardiovascular diseases.

-

Cancer Cell Line Studies :

- Research involving various cancer cell lines indicated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably, it showed effectiveness against breast cancer and prostate cancer cells.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[1-(4-chlorophenyl)-2-methylpropyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11(2)15(12-5-7-14(17)8-6-12)20-16(19)13-4-3-9-18-10-13/h3-11,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPXHQUWVYMTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871951 | |

| Record name | Nicoclonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10571-59-2 | |

| Record name | Nicoclonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10571-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicoclonate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010571592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoclonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicoclonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOCLONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I4T8U1887 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.